molecular formula C21H24N2O B5779868 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone

2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone

Cat. No. B5779868
M. Wt: 320.4 g/mol
InChI Key: VRKAVTZMXMEGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinazolinone derivative that has a unique chemical structure, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act as a kinase inhibitor, which could explain its potential use in cancer treatment. It has also been proposed that the compound may have antioxidant properties, which could be beneficial in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the brain. The compound has also been reported to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone in lab experiments include its unique chemical structure, which makes it a promising compound for further research. The compound is also relatively easy to synthesize, making it readily available for study. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of information on its long-term effects.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone. One potential direction is to investigate its potential use as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its potential therapeutic effects. Additionally, more research is needed to determine the long-term effects and potential toxicity of the compound.
Conclusion:
In conclusion, 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. The compound has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of the compound.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone involves the reaction of 4-tert-butylphenyl hydrazine and propionyl chloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and potassium carbonate to obtain the final product. The synthesis method has been optimized to produce high yields of 2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone.

Scientific Research Applications

2-(4-tert-butylphenyl)-3-propyl-4(3H)-quinazolinone has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its antifungal and antibacterial properties.

properties

IUPAC Name

2-(4-tert-butylphenyl)-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-5-14-23-19(15-10-12-16(13-11-15)21(2,3)4)22-18-9-7-6-8-17(18)20(23)24/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKAVTZMXMEGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-3-propylquinazolin-4-one

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